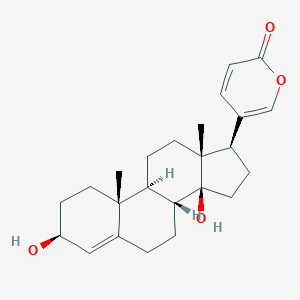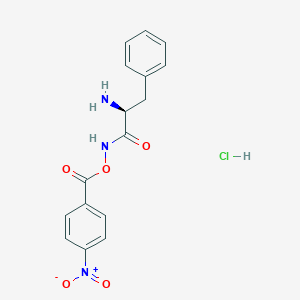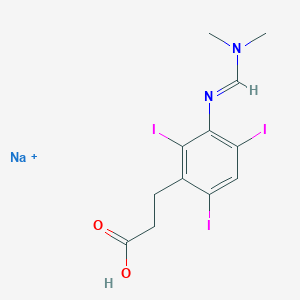
Prolintane hydrochloride
Overview
Description
Prolintane hydrochloride is a stimulant and norepinephrine-dopamine reuptake inhibitor developed in the 1950s. It is an amphetamine derivative closely related in chemical structure to other drugs such as pyrovalerone, methylenedioxypyrovalerone, and propylhexedrine . This compound has been used for the treatment of narcolepsy and attention deficit hyperactivity disorder in various regions including Africa, Australia, and Europe .
Mechanism of Action
Target of Action
Prolintane hydrochloride primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the reuptake of norepinephrine and dopamine, two important neurotransmitters involved in various physiological functions such as mood regulation, alertness, and motor control .
Mode of Action
As a norepinephrine-dopamine reuptake inhibitor (NDRI) , this compound works by blocking the reuptake of norepinephrine and dopamine. This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Biochemical Pathways
The increased concentration of norepinephrine and dopamine in the synaptic cleft can affect various biochemical pathways. These neurotransmitters are involved in the regulation of mood, alertness, and motor control. By increasing their levels, this compound can enhance alertness, increase energy levels, and improve mood .
Pharmacokinetics
The route of administration can influence the bioavailability of the drug, with oral administration generally resulting in slower absorption compared to intranasal or rectal administration .
Result of Action
The primary result of this compound’s action is an increase in alertness, energy, and mood . Adverse effects of the drug can include insomnia, nervousness, irritability, and dizziness . Overdoses of prolintane may cause hallucinations, psychosis, and even death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other drugs or alcohol, can affect the drug’s metabolism and efficacy. Additionally, individual factors such as age, health status, and genetic makeup can also influence the drug’s action .
Preparation Methods
Prolintane hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-oxo-1-phenylpentane with pyrrolidine . Another method is based on Strecker’s synthesis, which includes the use of potassium cyanide . An alternative synthesis involves the epoxidation of allyl benzene followed by a Grignard reaction and Mitsunobu protocol . Industrial production methods typically involve the use of commercially available starting materials and simple transformations to achieve good overall yields .
Chemical Reactions Analysis
Prolintane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, methanol, and chloroform. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Prolintane hydrochloride is primarily used as an analytical reference material in scientific research. Its well-defined chemical structure and known effects on neurotransmitters make it valuable for studies on:
Neurotransmitter Transporters: Research on the inhibition of dopamine and norepinephrine transporters.
Forensic Applications: Studies on the detection and analysis of stimulant abuse.
Pharmacological Studies: Investigations into the effects of norepinephrine-dopamine reuptake inhibitors on the central nervous system.
Comparison with Similar Compounds
Prolintane hydrochloride is closely related in chemical structure to other amphetamine derivatives such as:
Pyrovalerone: A stimulant and norepinephrine-dopamine reuptake inhibitor with similar effects.
Methylenedioxypyrovalerone: Known for its stimulant properties and potential for abuse.
Propylhexedrine: Another stimulant with a similar mechanism of action.
What sets this compound apart is its specific use in the treatment of narcolepsy and attention deficit hyperactivity disorder, as well as its application in forensic and pharmacological research .
Properties
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOFBBOQSMUYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-92-5 (Parent) | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-28-5 | |
| Record name | Prolintane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catovitan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prolintane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEG124534B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


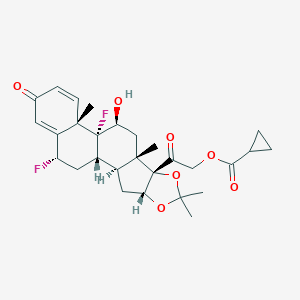
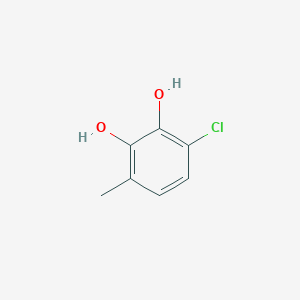
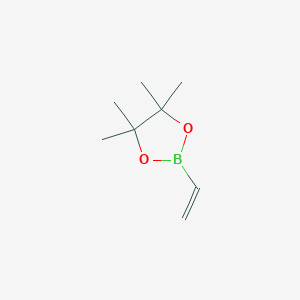
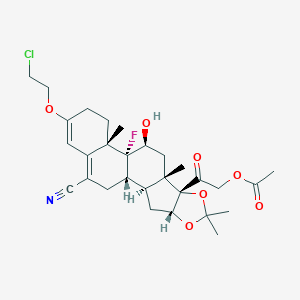
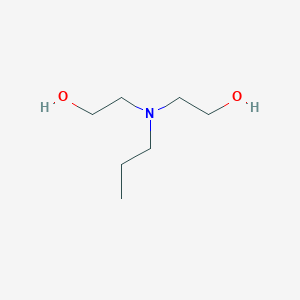

![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
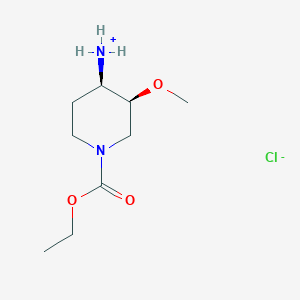
![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI)](/img/structure/B127665.png)

